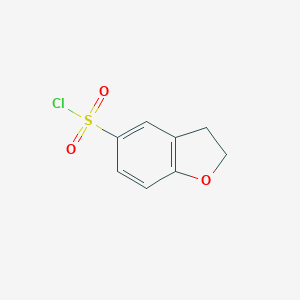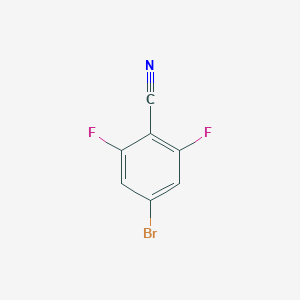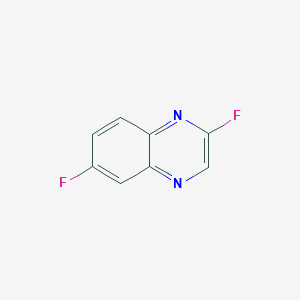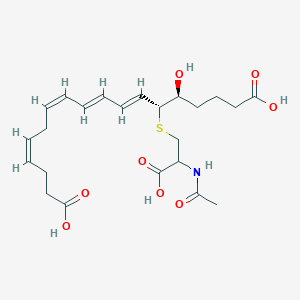
2,3-Dihydro-1-Benzofuran-5-sulfonylchlorid
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (DBFC) is an important organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. DBFC is a versatile reagent that is used in many synthetic reactions, including the synthesis of heterocyclic compounds, aromatic amines, and other organic compounds. DBFC is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranverbindungen, einschließlich 2,3-Dihydro-1-Benzofuran-5-sulfonylchlorid, haben starke biologische Aktivitäten wie Antitumor . Zum Beispiel haben einige substituierte Benzofurane dramatische Antitumoraktivitäten gezeigt .
Antibakterielle Aktivität
Benzofuranverbindungen besitzen nachweislich antibakterielle Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antioxidative Aktivität
Benzofuranverbindungen weisen nachweislich antioxidative Aktivitäten auf . Diese Eigenschaft könnte bei der Entwicklung von Medikamenten für Krankheiten genutzt werden, die durch oxidativen Stress verursacht werden.
Antivirale Aktivität
Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise wurde eine neuartige makrocyclische Benzofuranverbindung mit anti-Hepatitis-C-Virus-Aktivität entdeckt .
Antikrebsaktivität
Benzofuran-Derivate haben eine potenzielle Antikrebsaktivität gezeigt. Zum Beispiel wurde ein Benzofuran-Derivat auf Basis von Benzolsulfonamid entwickelt und synthetisiert, um den Hypoxie-induzierbaren Faktor (HIF-1)-Signalweg zu hemmen, der an der Karzinogenese von Tumoren beteiligt ist .
Fluoreszierende Sonde für Metallionen
This compound wurde als fluoreszierende Sonde zur Bestimmung von Metallionen verwendet. Diese Anwendung ist besonders nützlich in der analytischen Chemie zum Nachweis und zur Quantifizierung von Metallionen.
Chirales Hilfsmittel in der asymmetrischen Synthese
This compound wurde als chirales Hilfsmittel in der asymmetrischen Synthese verwendet. Dies ist wichtig im Bereich der synthetischen Chemie, insbesondere bei der Synthese von chiralen Molekülen.
Ligand in der Koordinationschemie
This compound wurde als Ligand in der Koordinationschemie verwendet. Diese Anwendung ist entscheidend bei der Synthese komplexer Moleküle und Materialien.
Safety and Hazards
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 21866 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Exposure to moist air or water should be avoided .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPBARHGPULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379849 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115010-11-2 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)




![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)


